ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-{[6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-3-(2-THIENYLMETHYL)-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE is a complex organic compound with a molecular formula of C22H23N3O5S and a molecular weight of 441.5 g/mol. This compound is characterized by its unique structure, which includes a thiazine ring, a thiophene moiety, and a benzoate ester group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
ETHYL 4-{[6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-3-(2-THIENYLMETHYL)-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-{[6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-3-(2-THIENYLMETHYL)-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 4-{[6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-3-(2-THIENYLMETHYL)-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
ETHYL 4-{[6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-3-(2-THIENYLMETHYL)-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE can be compared with other similar compounds, such as:
ETHYL 4-({6-[(2-METHOXYANILINO)CARBONYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE}AMINO)BENZOATE: This compound has a similar structure but differs in the substitution pattern on the thiazine ring.
ETHYL 4-({6-[(2-METHOXYANILINO)CARBONYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE}AMINO)BENZOATE: Another similar compound with slight variations in the molecular structure.
Eigenschaften
Molekularformel |
C26H25N3O5S2 |
---|---|
Molekulargewicht |
523.6 g/mol |
IUPAC-Name |
ethyl 4-[[6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C26H25N3O5S2/c1-3-34-25(32)17-6-8-19(9-7-17)28-26-29(16-21-5-4-14-35-21)23(30)15-22(36-26)24(31)27-18-10-12-20(33-2)13-11-18/h4-14,22H,3,15-16H2,1-2H3,(H,27,31) |
InChI-Schlüssel |
HDIGNRULVHZOKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)OC)CC4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.